Diallyl tartrate

Catalog No.
S8686300
CAS No.
M.F
C10H14O6
M. Wt
230.21 g/mol
Availability
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Diallyl tartrate

Product Name

Diallyl tartrate

IUPAC Name

bis(prop-2-enyl) 2,3-dihydroxybutanedioate

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

InChI

InChI=1S/C10H14O6/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h3-4,7-8,11-12H,1-2,5-6H2

InChI Key

VPPSHXIFIAJKMX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(C(C(=O)OCC=C)O)O

Diallyl tartrate is an organic compound with the chemical formula C10_{10}H14_{14}O6_6. It is a diallyl ester of tartaric acid, characterized by two allyl groups attached to the carboxyl groups of tartaric acid. This compound is notable for its multifunctional properties, making it a valuable monomer in polymer chemistry and material science. Diallyl tartrate is typically a colorless liquid with a pleasant odor, and it is soluble in organic solvents while being less soluble in water. Its molecular structure contributes to its reactivity and versatility in various chemical processes.

, primarily involving polymerization and esterification:

  • Polymerization: Diallyl tartrate can polymerize through free radical mechanisms. The presence of the allyl groups allows for chain growth reactions, leading to the formation of poly(diallyl tartrate) which has applications in biodegradable polymers and resins .
  • Esterification: The compound can react with various alcohols to form esters, which can be useful in synthesizing more complex organic molecules .
  • Crosslinking: Diallyl tartrate can act as a crosslinking agent when copolymerized with other monomers, enhancing the mechanical properties of the resulting materials .

Research indicates that diallyl tartrate exhibits biological activity, particularly in the realm of pharmacology and biochemistry:

  • Antioxidant Properties: Diallyl tartrate has been studied for its potential antioxidant effects, which may contribute to protecting cells from oxidative stress .
  • Antimicrobial Activity: Some studies suggest that diallyl tartrate may possess antimicrobial properties, making it a candidate for use in formulations aimed at inhibiting microbial growth .
  • Biocompatibility: As a component of biodegradable polymers, diallyl tartrate is being explored for applications in biomedical devices due to its compatibility with biological tissues .

Diallyl tartrate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the reaction of tartaric acid with allyl alcohol in the presence of an acid catalyst. This process typically requires careful control of temperature and reaction time to optimize yield.
    Tartaric Acid+2Allyl AlcoholDiallyl Tartrate+2Water\text{Tartaric Acid}+2\text{Allyl Alcohol}\rightarrow \text{Diallyl Tartrate}+2\text{Water}
  • Radical Polymerization: Diallyl tartrate can also be produced through radical polymerization techniques involving initiators like benzoyl peroxide under controlled conditions .
  • Transesterification: Another method involves transesterifying other diallyl esters or related compounds to yield diallyl tartrate.

Diallyl tartrate has diverse applications across various fields:

  • Polymer Industry: It is used as a monomer in the synthesis of biodegradable polymers and resins, contributing to environmentally friendly materials .
  • Coatings and Adhesives: Due to its excellent adhesion properties, it is used in coatings and adhesives formulations.
  • Pharmaceuticals: Its biological activity makes it a potential candidate for drug development and formulation .
  • Cosmetics: Diallyl tartrate's properties are also being explored in cosmetic formulations for its stability and effectiveness.

Studies have focused on the interactions of diallyl tartrate with various substances:

  • Polymer Interactions: Research has shown that diallyl tartrate can interact with other polymers to enhance material properties, such as flexibility and strength .
  • Biological Interactions: Investigations into its interactions with biological systems have revealed potential synergistic effects when combined with other natural compounds, enhancing antioxidant activities or antimicrobial effects .

Diallyl tartrate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
Diallyl succinateDiallyl esterContains succinic acid; used in similar polymer applications but lacks the chirality of tartaric acid.
Diallyl phthalateDiallyl esterUsed primarily in plasticizers; more rigid structure compared to diallyl tartrate.
Diallyl carbonateDiallyl carbonateUsed in coatings; offers different reactivity due to carbonate group instead of carboxyl groups.
Diethyl tartrateDiesterLess reactive than diallyl tartrate; commonly used as a chiral auxiliary in asymmetric synthesis.

Diallyl tartrate's unique combination of two allylic groups attached to a chiral center distinguishes it from these similar compounds, allowing for specific reactivity patterns that are advantageous in both synthetic and biological contexts. This unique structural feature contributes significantly to its role as a multifunctional monomer in polymer chemistry.

Systematic Nomenclature and Molecular Formula Analysis

Diallyl tartrate is systematically named bis(prop-2-enyl) 2,3-dihydroxybutanedioate, reflecting its esterification of tartaric acid with two allyl alcohol groups. Its molecular formula, C₁₀H₁₄O₆, corresponds to a molecular weight of 230.21 g/mol, as computed by PubChem. The compound’s SMILES notation, C=CCOC(=O)C(C(C(=O)OCC=C)O)O, delineates its bifunctional ester structure with hydroxyl groups retained on the central tartaric acid backbone.

Table 1: Molecular Identity of Diallyl Tartrate

PropertyValue
IUPAC Namebis(prop-2-enyl) 2,3-dihydroxybutanedioate
Molecular FormulaC₁₀H₁₄O₆
Molecular Weight230.21 g/mol
SMILESC=CCOC(=O)C(C(C(=O)OCC=C)O)O
InChI KeyVPPSHXIFIAJKMX-UHFFFAOYSA-N

Stereochemical Configuration and Chiral Centers

Tartaric acid, the parent compound, possesses two chiral centers, leading to four stereoisomers: D-, L-, meso-, and the racemic mixture. Esterification to form diallyl tartrate preserves these centers, rendering the compound chiral. While PubChem does not specify the stereochemistry of the commercial variant, synthetic routes typically yield the D,L-racemic form unless resolved via chiral auxiliaries. X-ray crystallography, as demonstrated in analogous α-hydroxyphosphonate systems, could resolve its absolute configuration, though such studies remain unreported for diallyl tartrate.

Crystallographic Data and Conformational Isomerism

No experimental crystallographic data for diallyl tartrate is publicly available. However, conformational analysis of its 3D structure (PubChem CID 534329) suggests flexibility due to free rotation around the ester C–O bonds. The allyl groups likely adopt gauche or anti conformations relative to the tartrate backbone, influencing packing in the solid state. Comparative studies on diallyl terephthalate highlight the role of intermolecular hydrogen bonding (e.g., O–H···O) in stabilizing crystal lattices, a feature potentially relevant to diallyl tartrate.

Spectroscopic Profiling (FTIR, NMR, MS)

FTIR Spectroscopy

Theoretical predictions based on functional groups suggest:

  • O–H Stretch: Broad band near 3200–3500 cm⁻¹ (hydroxyl groups).
  • C=O Stretch: Strong absorptions at ~1730–1760 cm⁻¹ (ester carbonyls).
  • C–O–C Asymmetric Stretch: Peaks at 1250–1050 cm⁻¹ (ester linkages).

NMR Spectroscopy

  • ¹H NMR:
    • δ 5.8–5.9 ppm (m, 2H, CH₂=CH–).
    • δ 5.2–5.4 ppm (m, 4H, CH₂=CH–).
    • δ 4.6–4.8 ppm (d, 4H, OCH₂–).
    • δ 4.2–4.4 ppm (m, 2H, –CH(OH)–).
  • ¹³C NMR:
    • δ 170–175 ppm (ester carbonyls).
    • δ 115–125 ppm (allyl carbons).

Mass Spectrometry

The molecular ion peak at m/z 230 corresponds to [M]⁺. Fragmentation patterns likely include:

  • Loss of allyl groups (m/z 144, [M – 2(C₃H₅)]⁺).
  • Cleavage of ester bonds (m/z 88, [C₄H₆O₄]⁺).

Table 2: Predicted Spectroscopic Signatures

TechniqueKey Signals
FTIR3450 cm⁻¹ (O–H), 1740 cm⁻¹ (C=O)
¹H NMRδ 5.8 ppm (allyl), δ 4.6 ppm (OCH₂)
MSm/z 230 (M⁺), m/z 144 (M – 2C₃H₅)

XLogP3

0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

230.07903816 g/mol

Monoisotopic Mass

230.07903816 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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